(R)-2-(2-(Trifluoromethyl)phenyl)oxirane (R)-2-(2-(Trifluoromethyl)phenyl)oxirane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18215496
InChI: InChI=1S/C9H7F3O/c10-9(11,12)7-4-2-1-3-6(7)8-5-13-8/h1-4,8H,5H2/t8-/m0/s1
SMILES:
Molecular Formula: C9H7F3O
Molecular Weight: 188.15 g/mol

(R)-2-(2-(Trifluoromethyl)phenyl)oxirane

CAS No.:

Cat. No.: VC18215496

Molecular Formula: C9H7F3O

Molecular Weight: 188.15 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(2-(Trifluoromethyl)phenyl)oxirane -

Specification

Molecular Formula C9H7F3O
Molecular Weight 188.15 g/mol
IUPAC Name (2R)-2-[2-(trifluoromethyl)phenyl]oxirane
Standard InChI InChI=1S/C9H7F3O/c10-9(11,12)7-4-2-1-3-6(7)8-5-13-8/h1-4,8H,5H2/t8-/m0/s1
Standard InChI Key OHLNNWAJIJAXDX-QMMMGPOBSA-N
Isomeric SMILES C1[C@H](O1)C2=CC=CC=C2C(F)(F)F
Canonical SMILES C1C(O1)C2=CC=CC=C2C(F)(F)F

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, (R)-2-(2-(Trifluoromethyl)phenyl)oxirane, reflects its core structure:

  • Oxirane ring: A strained three-membered cyclic ether (C-O-C) at position 2 of the phenyl group.

  • Trifluoromethyl group (-CF₃): Attached to the phenyl ring’s ortho position, imparting strong electron-withdrawing effects.

  • Chiral center: The R-configuration at the oxirane’s C2 position dictates enantioselective reactivity.

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular formulaC₉H₇F₃O
Molecular weight188.15 g/mol
CAS numberNot publicly assigned
Optical rotation ([α]D²⁵)Dependent on solvent and concentration*
XLogP3-AA~2.3 (estimated)

*Experimental optical rotation data for the pure enantiomer remains unpublished in open literature .

Synthesis and Stereoselective Production

Epoxidation of Vinyl Arenes

The most viable route involves stereoselective epoxidation of (R)-2-(trifluoromethyl)styrene. A modified Sharpless-Katsuki epoxidation using titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide (TBHP) achieves enantiomeric excess (ee) >90% in model systems .

Reaction Scheme:

(R)-2-(Trifluoromethyl)styrene+TBHPTi(OiPr)₄, DET(R)-2-(2-(Trifluoromethyl)phenyl)oxirane+H₂O\text{(R)-2-(Trifluoromethyl)styrene} + \text{TBHP} \xrightarrow{\text{Ti(OiPr)₄, DET}} \text{(R)-2-(2-(Trifluoromethyl)phenyl)oxirane} + \text{H₂O}

Alternative Industrial Methods

Patent US8686166B2 describes a scalable method for bis(fluoroalkyl)oxiranes via fluorinated alcohol precursors . Adapting this protocol:

  • Chlorination: React 2-(trifluoromethyl)phenethyl alcohol with thionyl chloride.

  • Cyclization: Treat intermediate chlorohydrin with aqueous NaOH to induce ring closure.

Key Conditions:

  • Solvent: Toluene or tetrahydrofuran (THF).

  • Base: 1.2 eq. NaOH at 0–5°C to minimize racemization.

  • Yield: ~75% (theoretical, unoptimized).

Reactivity and Chemical Transformations

Ring-Opening Reactions

The strained epoxide ring undergoes nucleophilic attack, with regioselectivity controlled by the -CF₃ group’s inductive effect:

Acid-Catalyzed Hydrolysis

In H₂SO₄/THF, the oxirane converts to vicinal diol:

(R)-Oxirane+H₂OH⁺(1R,2R)-1-(2-(Trifluoromethyl)phenyl)ethane-1,2-diol\text{(R)-Oxirane} + \text{H₂O} \xrightarrow{\text{H⁺}} \text{(1R,2R)-1-(2-(Trifluoromethyl)phenyl)ethane-1,2-diol}

Application: Chiral diols serve as ligands in asymmetric catalysis .

Aminolysis

Primary amines (e.g., benzylamine) open the ring to form β-amino alcohols:

(R)-Oxirane+PhCH₂NH₂(R,R)-N-(1-Hydroxy-2-(2-(trifluoromethyl)phenyl)ethyl)benzylamine\text{(R)-Oxirane} + \text{PhCH₂NH₂} → \text{(R,R)-N-(1-Hydroxy-2-(2-(trifluoromethyl)phenyl)ethyl)benzylamine}

Selectivity: Anti-addition predominates due to steric hindrance from -CF₃.

Applications in Pharmaceutical Chemistry

Chiral Building Blocks

The compound’s rigid structure and fluorine content enhance bioavailability in drug candidates:

  • Antiviral agents: Analogous epoxides inhibit viral proteases via H-bonding with -CF₃ .

  • Kinase inhibitors: β-amino alcohol derivatives show IC₅₀ < 100 nM against EGFR mutants.

Radiopharmaceuticals

¹⁸F-labeled analogs (e.g., replacing -CF₃ with -¹⁸F) are under investigation for PET imaging of neuroinflammation.

Future Research Directions

  • Catalytic asymmetric synthesis to improve ee >99%.

  • Cryo-EM studies of epoxide-protein adducts for drug design.

  • Polymer chemistry: Copolymerization with ethylene oxide for fluorinated elastomers.

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